Perfluoro tert-butylcyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

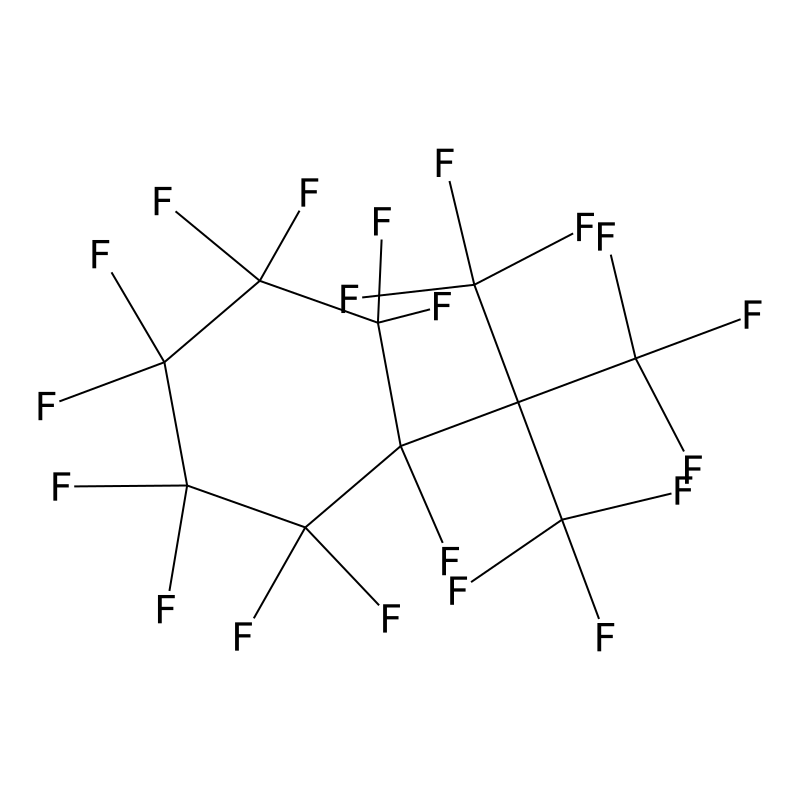

Perfluoro tert-butylcyclohexane is a perfluorinated compound characterized by a cyclohexane ring with tert-butyl substituents, where all hydrogen atoms are replaced by fluorine atoms. Its molecular formula is , and it has a molecular weight of approximately 500.07 g/mol. This compound is part of the organohalogen family, specifically classified as a cyclohexyl halide, which indicates its structure includes a cyclohexane moiety substituted with halogen atoms .

Oxygen Delivery Enhancement

PFCBC is being investigated for its ability to enhance oxygen delivery to tissues. Its high gas-dissolving capacity allows it to carry large amounts of oxygen. Researchers are exploring its use in:

- Improving blood substitutes: PFCBC is being studied as a potential component of artificial blood substitutes to improve oxygen transport in cases of severe blood loss [].

- Treating ischemic stroke: Studies are investigating whether PFCBC-based emulsions can increase oxygen delivery to the brain following a stroke, potentially reducing tissue damage [].

Biomedical Imaging

PFCBC's properties also make it a potential candidate for use in biomedical imaging techniques. Its biocompatibility and long half-life in the body are advantageous for:

- Ultrasound imaging: Similar to perfluorobutane, PFCBC is being explored as a contrast agent for ultrasound imaging due to its ability to enhance sound reflection [].

Other Potential Applications

Beyond the areas mentioned above, PFCBC is being studied for various other potential applications in scientific research, including:

The synthesis of perfluoro tert-butylcyclohexane typically involves:

- Electrophilic Fluorination: This method introduces fluorine atoms into organic molecules using fluorinating agents.

- Fluorocarbon Synthesis: Involves the use of perfluorinated reagents to achieve the desired substitution on the cyclohexane ring .

These methods ensure a high degree of fluorination while maintaining the structural integrity of the cyclohexane framework.

Interaction studies of perfluoro tert-butylcyclohexane focus on its behavior in biological systems. Research indicates that this compound can interact with cellular membranes and proteins, potentially affecting oxygen transport mechanisms. Ongoing studies aim to quantify these interactions and assess any cytotoxic effects or metabolic pathways involved .

Several compounds share structural similarities with perfluoro tert-butylcyclohexane. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Perfluoro(1-methyl-4-tert-butylcyclohexane) | Contains a methyl group along with tert-butyl | |

| Perfluoro(t-butyl)cyclohexane | Directly related compound with similar structure | |

| Perfluorodecalin | Larger carbon framework; used in medical imaging | |

| Perfluoromethyldecalin | Similar applications in oxygen transport |

Uniqueness

Perfluoro tert-butylcyclohexane stands out due to its specific combination of properties: high stability, effective oxygen solubility, and minimal reactivity. These characteristics make it particularly suitable for medical applications unlike many other perfluorinated compounds that may exhibit higher toxicity or reactivity.

Cyclohexane Ring Conformation

The cyclohexane ring in perfluoro tert-butylcyclohexane adopts the characteristic chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings [5]. The chair structure consists of a six-membered ring where every carbon-carbon bond exists in a staggered conformation, minimizing torsional strain [5]. In cyclohexane conformations, twelve possible positions exist: six axial positions oriented vertically and six equatorial positions pointing outward from the ring center [5].

The perfluorinated nature of the cyclohexane ring introduces significant conformational constraints compared to the parent hydrocarbon [6]. Perfluoroalkyl substances demonstrate a preference for helical conformations along the carbon backbone, contrary to their hydrocarbon analogues [6]. This conformational behavior results from the larger atomic radius of fluorine compared to hydrogen and the unique electronic properties of carbon-fluorine bonds [7].

Perfluorinated tert-Butyl Substituent Orientation

The perfluorinated tert-butyl substituent in perfluoro tert-butylcyclohexane occupies a specific spatial orientation that influences the overall molecular geometry [8]. The perfluoro-tert-butyl group exhibits extraordinary steric bulkiness, with computational studies revealing an A-value of 6.109 kcal/mol, which exceeds that of the conventional tert-butyl group (5.704 kcal/mol) [8].

The substituent is systematically named as 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl, reflecting its complex branched structure [9] [10]. This perfluorinated substituent demonstrates strong preferential orientation in the cyclohexane ring system, with the bulky perfluoro-tert-butyl group favoring equatorial positioning to minimize steric interactions [11] [5].

Bond Angles and Lengths

Carbon-fluorine bonds in perfluoro tert-butylcyclohexane exhibit characteristic lengths and strengths that distinguish them from other carbon-halogen bonds [7] [12]. The carbon-fluorine bond length is typically approximately 1.35 ångström, representing the shortest carbon-halogen bond distance [7] [12]. This short bond length results from the significant ionic character arising from the high electronegativity difference between carbon (2.5) and fluorine (4.0) [7] [12].

The bond dissociation energy of carbon-fluorine bonds can reach up to 130 kcal/mol, making them among the strongest single bonds in organic chemistry [7] [12]. For cyclohexane systems, computational studies indicate that carbon-carbon-hydrogen bond angles approximate 109.1° for axial positions and 110.3° for equatorial positions, with carbon-carbon-carbon angles measuring approximately 111.5° [13].

The molecular geometry around carbon atoms in perfluorinated systems maintains approximately tetrahedral arrangements, with bond angles approaching the ideal tetrahedral angle of 109.5° [13]. However, the presence of multiple fluorine atoms introduces slight distortions due to fluorine-fluorine repulsions and the enhanced ionic character of carbon-fluorine bonds [7].

Three-Dimensional Configuration

The three-dimensional structure of perfluoro tert-butylcyclohexane exhibits a highly ordered spatial arrangement characterized by the chair conformation of the cyclohexane ring and the specific positioning of the perfluorinated tert-butyl substituent [10] [4]. The molecular structure demonstrates achiral symmetry with no defined stereocenters [14].

The compound adopts a configuration where the perfluorinated substituent occupies a position that minimizes intramolecular steric interactions while maintaining the stable chair conformation of the cyclohexane ring [5]. The three-dimensional arrangement results in a compact molecular structure with a calculated molecular volume that reflects the high density of fluorine atoms throughout the molecule [14] [10].

Physical Properties

Phase Transition Parameters

Melting Point (-24°C)

Perfluoro tert-butylcyclohexane exhibits a melting point of -24°C, indicating its liquid state under standard ambient conditions [1] [2] [15]. This relatively low melting point reflects the weak intermolecular forces between perfluorinated molecules despite the high molecular weight of the compound [1]. The melting point represents the temperature at which the solid crystalline form transitions to the liquid phase under standard atmospheric pressure [16].

Boiling Point (148.5°C)

The compound demonstrates a boiling point of 148.5°C under standard atmospheric pressure [1] [2] [15]. This boiling point value falls within the typical range for perfluorinated alicyclic compounds of similar molecular weight [17]. The boiling point reflects the energy required to overcome intermolecular van der Waals forces and convert the liquid phase to vapor [16].

The relatively moderate boiling point compared to the molecular weight indicates the weak intermolecular interactions characteristic of perfluorinated compounds [3]. This property contributes to the compound's utility in applications requiring controlled volatility and thermal stability [3].

Density Characteristics (1.9989 g/mL at 24°C)

Perfluoro tert-butylcyclohexane exhibits a density of 1.9989 g/mL at 24°C, representing a significantly higher density than water and most organic solvents [1] [2] [15] [16]. This high density is characteristic of perfluorinated compounds due to the substantial atomic mass of fluorine atoms compared to hydrogen [18].

The density value reflects the compact packing of fluorine atoms throughout the molecular structure, contributing to the compound's unique physical properties [18]. The high density influences the compound's behavior in liquid-liquid systems and affects its distribution in biological and environmental systems [3].

Vapor Pressure Profile

The vapor pressure characteristics of perfluoro tert-butylcyclohexane follow patterns consistent with perfluorinated alicyclic compounds [19]. Vapor pressure measurements for related perfluoroalkyl substances demonstrate temperature-dependent behavior that can be described by the Clausius-Clapeyron equation [19].

Perfluorinated compounds typically exhibit vapor pressures that decrease with increasing molecular weight and structural complexity [19]. The vapor pressure profile influences the compound's environmental fate, transport properties, and potential for atmospheric distribution [19]. The relatively low vapor pressure at ambient temperatures contributes to the compound's persistence in condensed phases [19].

Solubility Parameters in Various Media

Perfluoro tert-butylcyclohexane demonstrates limited solubility in conventional polar and nonpolar solvents due to its perfluorinated structure [3] [18]. The compound exhibits poor solubility in water, reflecting the hydrophobic and oleophobic nature characteristic of perfluorinated substances [3] [18].

The solubility characteristics result from the unique intermolecular interactions of perfluorinated compounds, which differ significantly from both hydrocarbon and polar solvent systems [18]. The compound shows preferential solubility in other perfluorinated solvents and specialized fluorinated media [3]. These solubility properties influence the compound's behavior in biological systems and environmental compartments [3].

Thermodynamic Properties

The thermodynamic properties of perfluoro tert-butylcyclohexane reflect the unique characteristics of perfluorinated alicyclic systems [20] [21]. Thermodynamic studies of related perfluoroalkyl compounds provide insights into enthalpy, entropy, and free energy relationships [20] [21].

Computational studies utilizing connectivity-based hierarchy approaches have determined enthalpies of formation for various perfluoroalkyl substances with accuracies within ±5 kJ/mol [21]. The thermodynamic stability of perfluorinated compounds results from the high bond dissociation energies of carbon-fluorine bonds and the favorable electronic configurations [7] [21].

Heat capacity measurements for perfluorinated compounds demonstrate temperature-dependent relationships that follow predictable patterns based on molecular structure and fluorine content [20]. The entropy values for perfluorinated systems reflect the restricted molecular motions and conformational preferences characteristic of highly fluorinated molecules [6] [21].

Vapor pressure relationships with temperature for perfluorinated compounds follow logarithmic correlations described by Antoine equation parameters [17] [19]. These thermodynamic relationships enable prediction of phase behavior and stability under various temperature and pressure conditions [20] [21].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Properties

Perfluoro tert-butylcyclohexane exhibits distinctive nuclear magnetic resonance spectroscopic properties due to its extensive fluorination [22] [23] [24]. Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable structural information for perfluorinated compounds due to the high sensitivity and wide chemical shift range of fluorine nuclei [23].

The compound displays multiple fluorine environments corresponding to the cyclohexane ring fluorines and the perfluorinated tert-butyl substituent fluorines [22] [24]. Each fluorine environment produces characteristic chemical shifts that reflect the local electronic environment and molecular geometry [23] [24]. The perfluoro-tert-butyl group containing nine equivalent fluorines generates intense signals that enable sensitive detection and quantitative analysis [24].

Carbon-13 nuclear magnetic resonance spectroscopy, when coupled with fluorine-19 detection methods, provides complementary structural information about the carbon framework [23]. The heavily fluorinated structure produces characteristic carbon chemical shifts that differ significantly from hydrocarbon analogues due to the electron-withdrawing effects of fluorine substituents [23].

Infrared Absorption Patterns

Infrared spectroscopy of perfluoro tert-butylcyclohexane reveals characteristic absorption patterns associated with carbon-fluorine stretching vibrations [25] [26]. The carbon-fluorine bonds produce strong absorption bands in the fingerprint region, typically appearing between 1000-1300 cm⁻¹ [25] [26].

The perfluorinated structure generates multiple overlapping carbon-fluorine stretching modes that create complex absorption patterns characteristic of heavily fluorinated compounds [25] [26]. The absence of carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region confirms the complete fluorination of the molecule [25] [26].

The infrared spectrum provides valuable information for compound identification and purity assessment [25]. The intensity and position of carbon-fluorine absorption bands correlate with the degree of fluorination and molecular structure [25] [26].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of perfluoro tert-butylcyclohexane produces characteristic fragmentation patterns that reflect the molecular structure and bond strengths [27]. The molecular ion peak appears at mass-to-charge ratio 500, corresponding to the molecular weight of the intact molecule [14] [27].

Fragmentation typically occurs through loss of fluorine atoms or fluorinated fragments, producing daughter ions that provide structural information [27]. The perfluorinated tert-butyl substituent may undergo characteristic fragmentations involving loss of trifluoromethyl groups or rearrangement reactions [27].

High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation [27]. The fragmentation patterns assist in structural elucidation and compound identification in complex mixtures [27]. The stability of carbon-fluorine bonds influences the fragmentation pathways and ion abundances observed in mass spectrometric analysis [27].

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Formula | C₁₀F₂₀ | - | [1] [14] |

| Molecular Weight | 500.08 | g/mol | [1] [15] |

| Melting Point | -24 | °C | [1] [2] [15] |

| Boiling Point | 148.5 | °C | [1] [2] [15] |

| Density | 1.9989 | g/mL at 24°C | [1] [2] [15] |

| CAS Number | 84808-64-0 | - | [1] [14] |

| Bond Type | Length | Energy | Reference |

|---|---|---|---|

| C-F | ~1.35 | 130 | Å, kcal/mol [7] [12] |

| C-C (cyclohexane) | ~1.54 | - | Å [13] |

| Bond Angles (C-C-C) | 111.5 | degrees | [13] |

| Bond Angles (C-C-H axial) | 109.1 | degrees | [13] |

| Bond Angles (C-C-H equatorial) | 110.3 | degrees | [13] |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant